Cas no 111657-63-7 (L-Cysteine, S-pentyl-, ethyl ester)

L-Cysteine, S-pentyl-, ethyl ester structure
111657-63-7 structure
Product Name:L-Cysteine, S-pentyl-, ethyl ester
CAS No:111657-63-7
MF:C10H21NO2S
MW:219.344241857529
CID:1198561
Update Time:2024-08-02

L-Cysteine, S-pentyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, S-pentyl-, ethyl ester
    • Inchi: 1S/C10H21NO2S/c1-3-5-6-7-14-8-9(11)10(12)13-4-2/h9H,3-8,11H2,1-2H3/t9-/m0/s1
    • InChI Key: WYPHHRAZIDLROB-VIFPVBQESA-N
    • SMILES: C(OCC)(=O)[C@H](CSCCCCC)N

Experimental Properties

  • Density: 1.019±0.06 g/cm3(Predicted)
  • Boiling Point: 306.9±32.0 °C(Predicted)
  • pka: 6.47±0.33(Predicted)
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